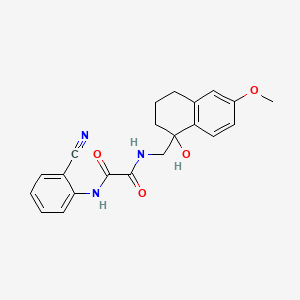

Tert-butyl 3-(methoxymethyl)pyrrolidine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

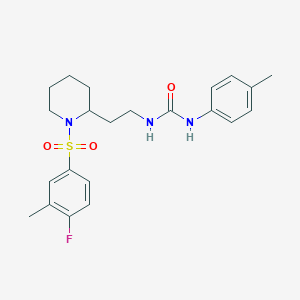

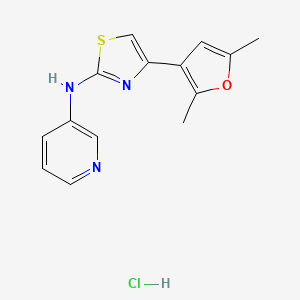

Tert-butyl 3-(methoxymethyl)pyrrolidine-3-carboxylate is a chemical compound with the CAS Number: 1852006-50-8 . It has a molecular weight of 215.29 and its IUPAC name is tert-butyl 3-(methoxymethyl)pyrrolidine-3-carboxylate . The compound is typically stored at 4 degrees Celsius and is in liquid form .

Molecular Structure Analysis

The InChI code for Tert-butyl 3-(methoxymethyl)pyrrolidine-3-carboxylate is 1S/C11H21NO3/c1-10(2,3)15-9(13)11(8-14-4)5-6-12-7-11/h12H,5-8H2,1-4H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

Tert-butyl 3-(methoxymethyl)pyrrolidine-3-carboxylate is a liquid at room temperature . It has a molecular weight of 215.29 . The compound is typically stored at 4 degrees Celsius .Scientific Research Applications

Singlet Oxygen Reactions and Prodigiosin Precursors

The tert-butyl ester of 3-methoxy-2-pyrrole carboxylic acid, closely related to tert-butyl 3-(methoxymethyl)pyrrolidine-3-carboxylate, reacts with singlet oxygen to yield peroxidic intermediates. These intermediates can couple with nucleophiles to yield 5-substituted pyrroles, which include α,α′-bipyrroles serving as precursors to prodigiosin and its analogues. This pathway highlights the role of tert-butyl 3-(methoxymethyl)pyrrolidine-3-carboxylate derivatives in synthesizing complex organic compounds with potential biological applications (Wasserman et al., 2004).

Synthesis and Anti-inflammatory Activities

A related compound, 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, synthesized from tert-butyl 3-(methoxymethyl)pyrrolidine-3-carboxylate derivatives, has been evaluated for anti-inflammatory and analgesic properties. These compounds were found to possess dual inhibitory activity against prostaglandin and leukotriene synthesis, showcasing potent anti-inflammatory activities comparable to indomethacin but with reduced ulcerogenic effects. This suggests the potential of tert-butyl 3-(methoxymethyl)pyrrolidine-3-carboxylate derivatives in developing safer anti-inflammatory drugs (Ikuta et al., 1987).

Palladium-Catalyzed Coupling Reactions

Tert-butyl 3-(methoxymethyl)pyrrolidine-3-carboxylate derivatives have been used in palladium-catalyzed coupling reactions with arylboronic acids. This process produces a series of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates, demonstrating the compound's utility in creating diverse aryl-substituted pyrrolidines and pyridines for various chemical and pharmaceutical applications (Wustrow & Wise, 1991).

Enantioselective Nitrile Anion Cyclization

The compound has been used in the enantioselective synthesis of N-tert-butyl disubstituted pyrrolidines through a nitrile anion cyclization strategy. This efficient synthesis pathway highlights its importance in creating chiral pyrrolidine derivatives with high yield and enantiomeric excess, which are valuable in medicinal chemistry and asymmetric synthesis (Chung et al., 2005).

Oxidative Coupling to Bipyrrolic Products

The dye-sensitized photooxidation of tert-butyl 3-methoxypyrrole-2-carboxylate, a similar compound, leads to the formation of bipyrrolic oxidative coupling products. This reaction pathway showcases the compound's role in synthesizing complex bipyrrolic structures, which are significant in natural product synthesis and material science (Wasserman et al., 1996).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other skin areas thoroughly after handling .

Mechanism of Action

Target of Action

Tert-butyl 3-(methoxymethyl)pyrrolidine-3-carboxylate is a complex organic compound It is known to be a useful building block in the synthesis of several novel organic compounds.

Mode of Action

It is used to create a variety of derivatives, which can then be used in further chemical reactions. These derivatives may interact with their targets in different ways, leading to various biochemical changes.

Biochemical Pathways

Compounds with similar structures, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . These activities suggest that the compound could potentially affect a wide range of biochemical pathways.

Result of Action

Given its role as a building block in the synthesis of various organic compounds, it can be inferred that its action could potentially lead to a wide range of molecular and cellular effects, depending on the specific derivatives and their targets.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Tert-butyl 3-(methoxymethyl)pyrrolidine-3-carboxylate. Factors such as temperature, pH, and the presence of other compounds can affect its stability and interaction with its targets. For instance, it is known to be a liquid at normal shipping temperatures . .

properties

IUPAC Name |

tert-butyl 3-(methoxymethyl)pyrrolidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-10(2,3)15-9(13)11(8-14-4)5-6-12-7-11/h12H,5-8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAQDGKKPXSZBDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1(CCNC1)COC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-(methoxymethyl)pyrrolidine-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((1-(4-(azepan-1-ylsulfonyl)benzoyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2923279.png)

![tert-butyl N-[(3R,4S)-3,4-dihydroxycyclopentyl]carbamate](/img/structure/B2923288.png)

![ethyl 3-carbamoyl-2-(4-nitrobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2923292.png)

![N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2923294.png)

![3-(((2-Methylthiazol-4-yl)methyl)thio)-5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazole](/img/structure/B2923298.png)

![Methyl 2-{4-[(phenylsulfonyl)amino]phenoxy}benzenecarboxylate](/img/structure/B2923299.png)